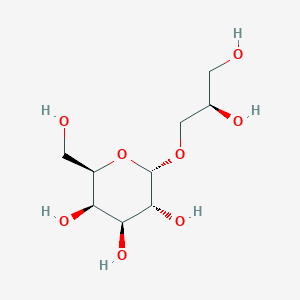

D-Isofloridoside

Description

Properties

Molecular Formula |

C9H18O8 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1 |

InChI Key |

NHJUPBDCSOGIKX-XIBIAKPJSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of D-Isofloridoside

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

D-Isofloridoside is a naturally occurring galactosylglycerol found in marine red algae, notably in species such as Laurencia undulata. As a polysaccharide precursor, it possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₈ | PubChem |

| Molecular Weight | 254.23 g/mol | PubChem |

| Chemical Name | (2R)-1-O-α-D-galactopyranosylglycerol | PubChem |

| Synonyms | This compound, 1-O-α-D-galactopyranosyl-sn-glycerol | PubChem |

| Source | Marine Red Algae (Laurencia undulata) | [1][2] |

Biological Activities

This compound exhibits a compelling profile of biological activities, including antioxidant, matrix metalloproteinase (MMP) inhibitory, and anti-angiogenic effects. These properties position it as a candidate for further investigation in the development of novel therapeutics.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential through its ability to scavenge free radicals. In vitro studies have quantified its efficacy in neutralizing DPPH and alkyl radicals.[1]

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging Activity | 41.8 | [1] |

| Alkyl Radical Scavenging Activity | 32.3 | [1] |

Matrix Metalloproteinase (MMP) Inhibition

The compound has been shown to inhibit the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are critically involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.[1][2]

Anti-Angiogenic Activity

This compound has been observed to impede the process of angiogenesis, the formation of new blood vessels, which is a crucial step in tumor growth and metastasis. This activity is mediated through the modulation of key signaling pathways in cancer cells and endothelial cells.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the biological properties of this compound.

DPPH Radical Scavenging Assay

This assay quantifies the free radical scavenging capacity of this compound.

-

Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solutions of varying concentrations.

-

Procedure :

-

This compound solutions at various concentrations (1, 10, 25, and 100 µM) are mixed with a DPPH radical solution.[1]

-

The mixture is incubated, and the reduction of the DPPH radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.[1]

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.[1]

-

Alkyl Radical Scavenging Assay

This assay assesses the ability of this compound to neutralize alkyl radicals.

-

Reagents : 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical generator, spin trapping agent 4-POBN, this compound solutions.

-

Procedure :

-

AAPH (40 mM) is mixed with 4-POBN (40 mM) and this compound solutions at various concentrations.[1]

-

The mixture is incubated at 37°C for 30 minutes.[1]

-

The resulting spin adduct is measured using an electron spin resonance (ESR) spectrometer.[1]

-

The scavenging activity is quantified, and the IC₅₀ value is calculated.[1]

-

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect the inhibitory effect of this compound on the enzymatic activity of MMP-2 and MMP-9.

-

Cell Line : Human fibrosarcoma cells (HT-1080).

-

Procedure :

-

HT-1080 cells are cultured and treated with various concentrations of this compound in the presence of a phorbol ester (PMA) to induce MMP expression.[1]

-

The cell culture supernatant, containing secreted MMPs, is collected.

-

The supernatant is subjected to electrophoresis on a polyacrylamide gel containing gelatin as a substrate.

-

Following electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.

-

The gel is then stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of inhibition.[1]

-

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).

-

Reagents : Matrigel, HUVECs, this compound.

-

Procedure :

-

A 96-well plate is coated with Matrigel.

-

HUVECs are seeded onto the Matrigel-coated wells.

-

The cells are then treated with various concentrations of this compound.

-

After an incubation period, the formation of tube-like structures is observed and photographed using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length.

-

Western Blot Analysis of Signaling Pathways

This method is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of signaling pathways involved in angiogenesis.

-

Cell Lines : HT-1080 and HUVECs.

-

Procedure :

-

Cells are treated with this compound at various concentrations for a specified time.

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p38, p38).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Signaling Pathways

This compound exerts its anti-angiogenic effects by modulating critical signaling cascades in both tumor cells and endothelial cells.

Anti-Angiogenic Signaling in HT1080 Cells

In human fibrosarcoma HT1080 cells, this compound has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) by downregulating the PI3K/AKT and MAPK signaling pathways.[2]

This compound inhibits HIF-1α and VEGF in HT1080 cells.

Anti-Angiogenic Signaling in HUVEC Cells

In HUVECs, this compound inhibits the activation of the VEGF receptor 2 (VEGFR-2), which in turn suppresses the downstream PI3K/AKT, MAPK, and NF-κB signaling pathways. This leads to the downregulation of platelet-derived growth factor (PDGF) production.[2]

This compound inhibits VEGFR-2 signaling in HUVECs.

Conclusion

This compound, a natural compound isolated from marine red algae, presents a multifaceted pharmacological profile with significant antioxidant, MMP-inhibitory, and anti-angiogenic activities. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research into its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The data summarized herein underscores the importance of continued exploration of marine natural products in drug discovery and development.

References

D-Isofloridoside in Red Algae: A Technical Guide to Its Discovery, Natural Sources, and Analysis

An in-depth overview for researchers, scientists, and drug development professionals on the heteroside D-isofloridoside, covering its discovery in Rhodophyta, prevalence, and detailed methodologies for its study.

Introduction

This compound (1-O-α-D-galactopyranosyl-sn-glycerol) is a stereoisomer of the more commonly known floridoside (2-O-α-D-galactopyranosyl-sn-glycerol), a primary photosynthetic product in most red algae (Rhodophyta).[1][2] Initially discovered alongside its L-enantiomer and floridoside, this compound's presence and concentration in various red algal species have been a subject of chemotaxonomic and physiological studies.[2][3][4] This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for this compound, with a focus on providing actionable data and protocols for the scientific community. Recent research has also highlighted its potential bioactive properties, including antioxidant and matrix metalloproteinase (MMP) inhibitory activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[][6][7]

Natural Occurrence and Quantitative Data

This compound, often found alongside floridoside and L-isofloridoside, has been identified in several species of red algae.[3][4] Its concentration can vary significantly depending on the species, geographical location, and environmental conditions such as salinity and temperature, suggesting a role in osmotic acclimation.[1][3][8] The following tables summarize the quantitative distribution of this compound and related heterosides in select red algae species.

| Red Algae Species | Floridoside (mg/g DW) | This compound (mg/g DW) | L-Isofloridoside (mg/g DW) | Analytical Method | Reference |

| Porphyra columbina | Variable | Present | Higher concentration than floridoside | 13C-NMR, GLC | [3][4] |

| Bangia atropurpurea | Present | Present | Present | 13C-NMR, GLC | [3][4] |

| Red Algae Species | Floridoside (µg/g FW) | Isofloridoside (µg/g FW) | Analytical Method | Reference |

| Gloiopeltis furcata | 11.2 ± 1.5 | 15.3 ± 2.1 | HPLC-MS/MS | [1][9] |

| Pyropia haitanensis | 2.3 ± 0.4 | 18.1 ± 2.5 | HPLC-MS/MS | [1][9] |

| Caulacanthus okamurai | 8.7 ± 1.1 | Not Detected | HPLC-MS/MS | [1][9] |

| Gelidium divaricatum | 5.4 ± 0.8 | Not Detected | HPLC-MS/MS | [1][9] |

| Gymnogongrus flabelliformis | 6.9 ± 1.0 | Not Detected | HPLC-MS/MS | [1][9] |

| Grateloupia filicina | 4.1 ± 0.6 | Not Detected | HPLC-MS/MS | [1][9] |

| Champia parvula | Not Detected | Not Detected | HPLC-MS/MS | [1][9] |

Note: "Isofloridoside" in the second table refers to the combined measurement of D- and L-isofloridoside.

Biosynthesis of this compound

The biosynthesis of isofloridoside is linked to the synthesis of floridoside and involves enzymes similar to trehalose-6-phosphate synthase (TPS).[1][10] In the extremophilic red alga Galdieria sulphuraria, two genes, Gasu_10960 and Gasu_26940, have been identified to encode for enzymes that synthesize isofloridoside and floridoside, respectively.[10] These proteins are fusion proteins containing both a sugar phosphate synthase and a sugar phosphate phosphatase domain.[10] The proposed biosynthetic pathway involves the condensation of a galactose donor (like UDP-galactose) with glycerol-3-phosphate, followed by dephosphorylation to yield isofloridoside.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Natural product | Antioxidant | MMP | TargetMol [targetmol.com]

- 7. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Isofloridoside: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isofloridoside is a naturally occurring galactosylglycerol found predominantly in marine red algae, such as those from the Laurencia genus. As a structural isomer of floridoside, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and notable biological effects of this compound, with a focus on its antioxidant, matrix metalloproteinase (MMP) inhibitory, and hepatoprotective properties. Detailed experimental protocols and a visualization of its implicated signaling pathways are presented to support further research and development.

Chemical Structure and Properties

This compound, chemically known as (2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, is a stereoisomer of isofloridoside. It consists of a glycerol molecule linked to a D-galactose unit via an α-glycosidic bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H18O8 | [1] |

| Molecular Weight | 254.23 g/mol | [1][2] |

| Synonyms | 2,3-Dihydroxypropyl alpha-D-galactopyranoside, 3-O-Galactopyranosylglycerol | [1] |

| Chemical Structure | A glycerol backbone linked to an α-D-galactopyranose ring. | [1] |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities that position it as a compound of interest for therapeutic applications. While specific IC50 values for its various activities are not extensively reported in the literature, the available quantitative and qualitative data are summarized below.

Table 2: Summary of Biological Activities of this compound

| Activity | Description | Quantitative/Qualitative Data | Reference |

| Antioxidant Activity | Exhibits free radical scavenging activity and reduces the expression of reactive oxygen species (ROS). | Possesses significant antioxidant capacity. Specific IC50 values are not detailed in the reviewed literature. | [2] |

| MMP Inhibition | Acts as an inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). | Identified as a potential inhibitor of MMP-2 and MMP-9. Specific inhibitory concentrations or IC50 values are not detailed in the reviewed literature. | [2] |

| Hepatoprotective Effect | Protects liver cells from alcohol-induced oxidative stress and apoptosis. | Demonstrates a significant reparative effect on alcohol-damaged HepG2 cells at concentrations of 1–50 µM. | |

| Antiangiogenic Effect | Inhibits tumor angiogenesis. | Reduces the activity of MMP-2/9. |

Experimental Protocols

Isolation and Purification of this compound from Laurencia undulata

This protocol outlines the general steps for the extraction and purification of this compound from the marine red alga Laurencia undulata.

-

Extraction:

-

Harvested and dried algal biomass is ground into a fine powder.

-

The powdered biomass is subjected to extraction with 80% ethanol at room temperature with continuous stirring.

-

The resulting extract is filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to remove nonpolar compounds.

-

The methanolic fraction is further purified using column chromatography on silica gel or other suitable resins.

-

Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol).

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

-

Assay for Hepatoprotective Effect on HepG2 Cells

This protocol describes the methodology to evaluate the protective effect of this compound against alcohol-induced toxicity in human liver cancer (HepG2) cells.

-

Cell Culture and Treatment:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Following pre-treatment, cells are exposed to ethanol to induce hepatotoxicity.

-

-

Cell Viability Assay (MTT Assay):

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

-

Western Blot Analysis for Apoptosis Markers:

-

Treated cells are lysed to extract total proteins.

-

Protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and MAPK pathway proteins (e.g., p-p38, p-JNK).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the inhibitory effect of this compound on the activity of MMP-2 and MMP-9.

-

Sample Preparation:

-

Cells (e.g., HT1080 fibrosarcoma cells) are cultured and treated with this compound.

-

The conditioned medium is collected, and protein concentration is determined.

-

-

Zymography Procedure:

-

Equal amounts of protein from the conditioned media are mixed with a non-reducing sample buffer.

-

The samples are loaded onto a polyacrylamide gel copolymerized with gelatin.

-

Electrophoresis is performed under non-denaturing conditions.

-

After electrophoresis, the gel is washed with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzyme renaturation.

-

The gel is then incubated in a developing buffer at 37°C to allow for gelatin digestion by the MMPs.

-

The gel is stained with Coomassie Brilliant Blue and then destained.

-

Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponds to the activity of MMP-2 and MMP-9.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its hepatoprotective and antiangiogenic activities are of particular interest.

Figure 1: Signaling pathways modulated by this compound.

The diagram illustrates the dual role of this compound in hepatoprotection and antiangiogenesis. In the context of liver protection, it mitigates alcohol-induced oxidative stress by reducing ROS levels and modulating the expression of apoptosis-related proteins and MAPK signaling. In its antiangiogenic capacity, this compound inhibits MMP-2 and MMP-9 and downregulates the PI3K/AKT and MAPK pathways, leading to a reduction in HIF-1α and VEGF, key mediators of angiogenesis.

Conclusion

This compound is a promising marine-derived natural product with significant therapeutic potential. Its well-defined chemical structure and multifaceted biological activities, particularly its antioxidant, MMP inhibitory, and hepatoprotective effects, make it a compelling candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, involving key signaling pathways, provides a solid foundation for preclinical and clinical studies. This technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

The Isomeric Distinction: A Technical Guide to D-Isofloridoside and Floridoside

For Researchers, Scientists, and Drug Development Professionals

In the realm of marine natural products, the isomeric galactosylglycerols, D-Isofloridoside and floridoside, represent key metabolites in red algae (Rhodophyta). While structurally similar, their distinct linkage chemistry imparts subtle yet significant differences in their biological roles and prevalence. This technical guide provides an in-depth comparison of these two compounds, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing their fundamental structures and biosynthesis.

Core Chemical Distinction and Nomenclature

Floridoside and this compound are structural isomers, both consisting of a galactose unit linked to a glycerol backbone. The critical difference lies in the point of attachment of the galactopyranosyl group to the glycerol moiety.

-

Floridoside: Chemically defined as 2-O-α-D-galactopyranosyl-L-glycerol. The galactose sugar is linked to the second carbon of the glycerol molecule.[1][2][3]

-

This compound: Known as 1-O-α-D-galactopyranosyl-D-glycerol. In this isomer, the galactose sugar is attached to the first carbon of the glycerol molecule.[3][4][5]

It is also important to note the existence of L-isofloridoside [α-D-galactopyranosyl-(1→1)-L-glycerol], another isomer found in some red algae species.[4][5][6] This guide, however, will focus on the distinction between this compound and the more commonly cited floridoside.

Quantitative Data Summary

The relative abundance of floridoside and isofloridoside can vary significantly between different species of red algae and can be influenced by environmental conditions such as salinity and seasonality.

| Parameter | Floridoside | This compound | L-Isofloridoside | Source Organism(s) | Reference |

| Concentration | Often the major isomer | Present, sometimes in lower concentrations than floridoside and L-isofloridoside | Can exceed floridoside concentrations | Porphyra columbina | [4][6] |

| Molecular Weight | 254.23 g/mol | 254.23 g/mol | 254.23 g/mol | N/A | [7] |

| Prevalence | Widespread across most Rhodophyta | Found in Bangiales and other orders | Also found in Bangiales | Various Red Algae | [4] |

Biological Function and Significance

Both floridoside and this compound are recognized as crucial molecules for the survival and adaptation of red algae in challenging marine environments.

-

Osmotic Acclimation: These compounds act as "compatible solutes," accumulating in the cytoplasm to balance the external osmotic pressure of seawater. This prevents water loss and maintains cellular function in saline conditions.[8][9][10] An increase in salinity has been shown to trigger the synthesis of these heterosides.

-

Carbon Storage: As primary products of photosynthesis, floridoside and its isomers serve as a readily available reserve of carbon and energy for the algal cells.[4][8]

-

Antioxidant Properties: Both floridoside and this compound have demonstrated significant antioxidant capacities. They are capable of scavenging free radicals, inhibiting reactive oxygen species (ROS), and protecting cellular components from oxidative damage.[1][11] This is particularly important for intertidal algae exposed to high levels of solar radiation and desiccation stress.

-

Other Bioactivities: Research has indicated other potential therapeutic applications for these molecules. For instance, floridoside has been shown to activate the classical complement pathway of the immune system and may act as an inhibitor of matrix metalloproteinases (MMPs).[7][11]

Biosynthetic Pathway

The biosynthesis of floridoside and isofloridoside is an enzymatic process involving the transfer of a galactosyl unit to a glycerol phosphate acceptor. While the complete pathway is still under investigation, it is understood to involve enzymes with homology to trehalose-6-phosphate synthase (TPS).

Experimental Protocols

The differentiation and quantification of this compound and floridoside necessitate specific analytical techniques due to their isomeric nature.

Extraction and Purification

A general workflow for the extraction and purification of these galactosylglycerols from red algae is as follows:

Detailed Steps:

-

Extraction: Dried and powdered red algal biomass is extracted with 70% aqueous ethanol at an elevated temperature (e.g., 70°C) for several hours.[5]

-

Clarification: The crude extract is filtered to remove cellular debris.

-

Concentration: The filtrate is concentrated using a rotary evaporator to reduce the volume.

-

Purification: The concentrated extract is subjected to successive chromatographic steps. This typically involves ion-exchange chromatography to remove charged molecules, followed by preparative high-performance liquid chromatography (HPLC) to separate the isomeric floridoside and isofloridosides.[2]

Analytical Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these isomers.

-

Column: Amine-bonded silica (NH2) or specialized carbohydrate analysis columns (e.g., Sugar-Pak TM1) are effective for separating floridoside and isofloridoside.[2]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water is commonly used.

-

Detection: Detection can be achieved using a refractive index detector (RID) or, for higher sensitivity and specificity, coupled with mass spectrometry (MS).

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the sensitive determination of floridoside and isofloridoside.[5][12]

Table 1: HPLC-MS/MS Parameters for Floridoside and Isofloridoside Analysis

| Parameter | Value | Reference |

| Column | Xbridge Amide (100 mm x 3 mm, 3.5 µm) | [12] |

| Mobile Phase | 10% 10 mM ammonium acetate / 90% acetonitrile (isocratic) | [12] |

| Flow Rate | 0.3 mL/min | [12] |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | [12] |

| Parent Ion [M-H]⁻ | m/z 253 | [12] |

| Product Ions | m/z 119, 89 | [12] |

| Limit of Detection | Floridoside: 0.05 ng/mL, Isofloridoside: 0.20 ng/mL | [3][12] |

| Limit of Quantification | Floridoside: 0.1 ng/mL, Isofloridoside: 0.4 ng/mL | [3][12] |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural identification of floridoside and this compound.

-

¹H and ¹³C NMR: Complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra allows for the definitive identification of the linkage position of the galactose to the glycerol.[2][3]

-

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the connectivity of atoms within the molecules.

References

- 1. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Floridoside Extracted from the Red Alga Mastocarpus stellatus Is a Potent Activator of the Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonates and Ethylene Shape Floridoside Synthesis during Carposporogenesis in the Red Seaweed Grateloupia imbricata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of floridoside in osmoadaptation of coral-associated algal endosymbionts to high-salinity conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of D-Isofloridoside in the Osmotic Stress Response of Red Algae: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the critical role of D-isofloridoside in the sophisticated mechanisms by which red algae (Rhodophyta) adapt to osmotic stress. This document, intended for researchers, scientists, and professionals in drug development, delves into the biosynthesis, accumulation, and physiological functions of this key compatible solute. It offers an in-depth analysis of the experimental protocols used for its study and the signaling pathways that regulate its production, presenting a valuable resource for understanding and harnessing the stress-response strategies of these resilient marine organisms.

Introduction: this compound as a Key Osmoprotectant in Red Algae

Red algae, frequently subjected to fluctuating salinity in their intertidal habitats, have evolved robust mechanisms to counteract the deleterious effects of osmotic stress. A primary strategy is the accumulation of low-molecular-weight organic compounds known as compatible solutes or osmolytes. These molecules can accumulate to high intracellular concentrations to balance the external osmotic potential without interfering with cellular metabolism.

Among the most significant of these osmolytes in red algae is this compound (α-D-galactopyranosyl-(1→1)-D-glycerol), an isomer of the more widely known floridoside. While floridoside is often considered a primary product of photosynthesis and a key osmoprotectant, this compound also plays a crucial, and in some species, a dominant role in the response to hyperosmotic conditions.[1] This guide will focus on the multifaceted role of this compound, from its molecular synthesis to its physiological impact on cellular resilience.

Biosynthesis of this compound: A Trehalose-Synthase-Like Pathway

The biosynthesis of this compound is intrinsically linked to the synthesis of floridoside and is catalyzed by enzymes with homology to trehalose-6-phosphate synthases (TPS).[2] In the model red alga Pyropia haitanensis, a suite of putative TPS genes (PhTPS) have been identified that exhibit differential catalytic activities.[2]

The proposed biosynthetic pathway involves a two-step process:

-

Synthesis of Isofloridoside-Phosphate: A galactosyl moiety from UDP-galactose is transferred to a glycerol-3-phosphate acceptor, forming isofloridoside-phosphate. This reaction is catalyzed by an isofloridoside-phosphate synthase (IFPS).

-

Dephosphorylation: The phosphate group is then removed from isofloridoside-phosphate by a specific phosphatase, yielding free this compound.

Notably, some TPS-like enzymes in red algae are bifunctional, possessing both synthase and phosphatase domains.[2] Studies on Pyropia haitanensis have revealed that different PhTPS genes have varying specificities, with some primarily synthesizing isofloridoside and others producing a mixture of floridoside and isofloridoside.[2]

Quantitative Analysis of this compound Accumulation under Osmotic Stress

The accumulation of this compound is a direct and quantifiable response to increased salinity. The following tables summarize data from studies on various red algae species, demonstrating the changes in this compound concentrations under different osmotic conditions.

Table 1: Isofloridoside and Floridoside Content in Pyropia haitanensis under Varying Salinity [2]

| Salinity (mM NaCl) | Isofloridoside (µg/g FW) | Floridoside (µg/g FW) |

| 500 (Control) | 18.5 ± 1.2 | 1.8 ± 0.3 |

| 700 | 25.1 ± 1.5 | 3.2 ± 0.4 |

| 1000 | 22.3 ± 1.8 | 4.5 ± 0.5 |

| 1400 | 19.8 ± 1.6 | 5.1 ± 0.6 |

Table 2: Heteroside Content in Porphyra columbina under Different Salinity Regimes [3]

| Salinity (PSU) | This compound (µmol/g DW) | L-Isofloridoside (µmol/g DW) | Floridoside (µmol/g DW) |

| 17 | 15 ± 2 | 45 ± 5 | 20 ± 3 |

| 34 (Control) | 25 ± 3 | 70 ± 8 | 35 ± 4 |

| 51 | 30 ± 4 | 95 ± 11 | 45 ± 5 |

| 68 | 28 ± 3 | 110 ± 12 | 50 ± 6 |

Experimental Protocols

Accurate quantification of this compound is paramount for studying its role in osmotic stress. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods.

Extraction of Low-Molecular-Weight Carbohydrates

-

Sample Collection and Preparation: Collect fresh red algal tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the samples to a constant dry weight.

-

Homogenization: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Suspend the powdered algae in a 70-80% ethanol solution (e.g., 10 ml per 100 mg dry weight).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2 hours) with occasional vortexing to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble carbohydrates.

-

Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of ultrapure water or a suitable solvent for subsequent analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

-

Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: An amino-propyl-modified silica column (e.g., Luna NH2) is commonly used for the separation of polar compounds like sugars.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient starting with a high concentration of acetonitrile (e.g., 80%) and decreasing over time to elute the more polar compounds.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted extract.

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound (e.g., m/z 253 -> 89 and 253 -> 119).[4]

-

-

Quantification: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the algal extracts.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires a derivatization step to increase the volatility of the polar sugar alcohols.

-

Derivatization (Trimethylsilylation):

-

Transfer a known volume of the dried extract to a reaction vial.

-

Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl groups.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at an elevated temperature (e.g., 70°C) to replace active hydrogens with trimethylsilyl (TMS) groups.[5][6]

-

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of 1 µL of the derivatized sample.

-

Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to identify the TMS-derivatized this compound based on its characteristic mass spectrum, and selected ion monitoring (SIM) for accurate quantification.

-

-

Quantification: An internal standard (e.g., sorbitol) is often added before derivatization to correct for variations in derivatization efficiency and injection volume. A standard curve of derivatized this compound is used for quantification.

Signaling Pathways in the Osmotic Stress Response

The accumulation of this compound is a tightly regulated process initiated by the perception of osmotic stress. While the complete signaling cascade in red algae is still under investigation, evidence from red algae and other photosynthetic organisms points to the involvement of key signaling molecules and pathways.

Upon hyperosmotic stress, a series of intracellular events are triggered:

-

Stress Perception: The initial perception of osmotic stress likely involves mechanosensors in the plasma membrane that detect changes in turgor pressure.

-

Second Messenger Signaling: This initial signal is transduced into the cell, often involving a rapid and transient increase in cytosolic free calcium ions (Ca²⁺).[7] This calcium signature is decoded by calcium-binding proteins, such as calcium-dependent protein kinases (CDPKs).[7][8]

-

Kinase Cascades: The activation of CDPKs and potentially other kinase cascades, such as mitogen-activated protein kinase (MAPK) pathways, amplifies and relays the signal downstream.

-

Transcriptional Regulation: These signaling cascades ultimately lead to the activation of transcription factors that bind to the promoter regions of stress-responsive genes.

-

Gene Expression and Protein Synthesis: This results in the increased expression of genes encoding the enzymes responsible for this compound biosynthesis, such as the isofloridoside-phosphate synthases (TPS-like enzymes).[2]

The upregulation of these biosynthetic enzymes leads to the rapid synthesis and accumulation of this compound, which then acts to restore osmotic balance and protect cellular structures from damage.

Conclusion and Future Perspectives

This compound is a key player in the remarkable ability of red algae to thrive in osmotically challenging environments. Its rapid biosynthesis and accumulation, orchestrated by a complex signaling network, underscore the sophisticated adaptive strategies that have evolved in these organisms. A deeper understanding of the regulatory mechanisms controlling this compound metabolism holds significant potential for various applications, from the development of stress-tolerant crops to the discovery of novel bioactive compounds for pharmaceutical use. Future research should focus on elucidating the specific sensors, protein kinases, and transcription factors that constitute the signaling pathway, providing a more complete picture of this vital stress response mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Putative trehalose biosynthesis proteins function as differential floridoside-6-phosphate synthases to participate in the abiotic stress response in the red alga Pyropia haitanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. Characterization of calcium-dependent protein kinases involved in ROS signaling during fertilization in the red alga Bostrychia moritziana (Ceramiales, Rhodomelaceae) [e-algae.org]

- 8. Calcium-regulated protein kinases of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Bioactivity of D-Isofloridoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the bioactivity of D-Isofloridoside (DIF), a galactosyl-glycerol derivative isolated from the marine red alga Laurencia undulata.[1][2][3][4] This document collates key findings on its anti-angiogenic, antioxidant, and hepatoprotective properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Overview of this compound Bioactivity

This compound has emerged as a compound of interest due to its multifaceted biological activities. Primary research has focused on three key areas:

-

Anti-Angiogenic and Anti-Metastatic Effects: this compound demonstrates potential as a tumor angiogenesis inhibitor.[1][3] It has been shown to impede the formation of new blood vessels, a critical process in tumor growth and metastasis, by targeting key signaling pathways in endothelial and cancer cells.[1][3]

-

Antioxidant Properties: The compound exhibits significant antioxidant capabilities, including the scavenging of free radicals and the inhibition of reactive oxygen species (ROS), suggesting its potential in mitigating oxidative stress-related pathologies.[2]

-

Hepatoprotective Effects: Studies have indicated that this compound can protect liver cells from alcohol-induced toxicity by reducing oxidative stress and apoptosis.[4][5]

Quantitative Data on Bioactivity

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: Anti-Angiogenic and Anti-Metastatic Activity

| Cell Line | Assay | Target | Effect | Concentration | Reference |

| HT1080 | Gelatin Zymography | MMP-2/9 Activity | Reduction | Not Specified | [1][3] |

| HT1080 | Western Blot | HIF-1α Expression | Inhibition | Not Specified | [1][3] |

| HT1080 | Not Specified | VEGF Production | Down-regulation | Not Specified | [1][3] |

| HUVEC | Not Specified | VEGFR-2 Activation | Inhibition | Not Specified | [1][3] |

| HUVEC | Not Specified | PDGF Production | Down-regulation | Not Specified | [1][3] |

Table 2: Hepatoprotective and Antioxidant Activity

| Cell Line | Condition | Assay | Target/Marker | Effect | Concentration | Reference |

| HepG2 | Alcohol-Induced | Cytotoxicity Assay | Cell Viability | Attenuation | Not Specified | [4][5] |

| HepG2 | Alcohol-Induced | ROS Assay | Intracellular ROS | Reduction | Not Specified | [4][5] |

| HepG2 | Alcohol-Induced | DNA Damage Assay | DNA Damage | Reduction | Not Specified | [4][5] |

| HepG2 | Alcohol-Induced | Western Blot | GSH, SOD | Increased Expression | Not Specified | [5] |

| HepG2 | Alcohol-Induced | Western Blot | GGT, bax, Cleaved Caspase-3 | Reduced Expression | Not Specified | [5] |

| HepG2 | Alcohol-Induced | Western Blot | p-p38, p-JNK | Reduced Expression | Not Specified | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

3.1. Cell Culture

-

Cell Lines:

-

HUVEC (Human Umbilical Vein Endothelial Cells): Used for angiogenesis assays.

-

HT1080 (Human Fibrosarcoma Cells): Used for metastasis and angiogenesis-related assays.

-

HepG2 (Human Hepatoma Cells): Used for hepatotoxicity and antioxidant assays.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Cell Lysis: Treated and untreated cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., HIF-1α, VEGFR-2, PI3K, AKT, MAPK, NF-κB, GSH, SOD, bcl-2, bax, cleaved caspase-3).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3.3. Reactive Oxygen Species (ROS) Assay

-

Objective: To measure the levels of intracellular ROS.

-

Protocol:

-

Cells are seeded in a 96-well plate and treated with this compound and/or an inducing agent (e.g., alcohol).

-

The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for a specified time.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader.

-

3.4. Gelatin Zymography

-

Objective: To assess the enzymatic activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

-

Protocol:

-

Conditioned media from treated and untreated cells is collected.

-

Proteins in the media are separated by electrophoresis on a polyacrylamide gel containing gelatin.

-

The gel is then incubated in a developing buffer to allow for enzymatic activity.

-

The gel is stained with Coomassie Brilliant Blue, and the areas of gelatin degradation (clear bands) indicate MMP activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound.

Caption: this compound inhibits HIF-1α and MMP-2/9 in HT1080 cells.

Caption: this compound blocks VEGF signaling and induces apoptosis in HUVECs.

Caption: Hepatoprotective mechanism of this compound in alcohol-induced stress.

This guide provides a foundational understanding of the bioactivity of this compound based on initial research. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Protective Effect of the Polysaccharide Precursor, this compound, from Laurencia undulata on Alcohol-Induced Hepatotoxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protective Effect of the Polysaccharide Precursor, this compound, from Laurencia undulata on Alcohol-Induced Hepatotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Isofloridoside and its Isomers in Red Algae: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of D-isofloridoside and its isomers, floridoside and L-isofloridoside, within various species of red algae (Rhodophyta). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative distribution, experimental analysis, and biological significance of these compounds. This guide details established experimental protocols for extraction, purification, and quantification, and presents current knowledge on their biosynthetic and signaling pathways.

Introduction

Red algae are a rich source of unique bioactive compounds, among which are the galactosylglycerol isomers: floridoside (α-D-galactopyranosyl-(1→2)-glycerol), this compound (α-D-galactopyranosyl-(1→1)-D-glycerol), and L-isofloridoside (α-D-galactopyranosyl-(1→1)-L-glycerol).[1] These low-molecular-weight carbohydrates are significant products of photosynthesis in most red algae and play a crucial role as osmolytes, protecting the algae from the stresses of fluctuating salinity in intertidal zones.[2][3]

Recent research has highlighted the therapeutic potential of these compounds, particularly this compound, which has demonstrated significant antioxidant and anti-angiogenic properties.[4][5] This guide aims to consolidate the current scientific knowledge on this compound and its isomers, providing a practical resource for their study and potential application in drug discovery and development.

Quantitative Distribution in Red Algae

The distribution and concentration of floridoside and its isomers vary considerably among different species of red algae and can be influenced by environmental factors such as season and tidal level.[2][6] The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of Floridoside and Isofloridoside (D/L undifferentiated) in Various Red Algae Species

| Red Algae Species | Floridoside (mg/g fresh weight) | Isofloridoside (mg/g fresh weight) | Analytical Method | Reference |

| Gloiopeltis furcata | 1.83 ± 0.12 | 11.21 ± 0.54 | HPLC-MS/MS | Chen et al., 2014[6] |

| Pyropia haitanensis | 0.45 ± 0.03 | 7.89 ± 0.32 | HPLC-MS/MS | Chen et al., 2014[6] |

| Caulacanthus okamurai | 2.15 ± 0.15 | Not Detected | HPLC-MS/MS | Chen et al., 2014[6] |

| Gelidium divaricatum | 1.56 ± 0.09 | Not Detected | HPLC-MS/MS | Chen et al., 2014[6] |

| Gymnogongrus flabelliformis | 0.98 ± 0.07 | Not Detected | HPLC-MS/MS | Chen et al., 2014[6] |

| Grateloupia filicina | 0.76 ± 0.05 | Not Detected | HPLC-MS/MS | Chen et al., 2014[6] |

| Champia parvula | Not Detected | Not Detected | HPLC-MS/MS | Chen et al., 2014[6] |

Table 2: Quantitative Analysis of Floridoside, this compound, and L-Isofloridoside in Select Red Algae Species

| Red Algae Species | Floridoside (μmol/g dry weight) | This compound (μmol/g dry weight) | L-Isofloridoside (μmol/g dry weight) | Analytical Method | Reference |

| Porphyra columbina | 120 | 25 | 155 | 13C-NMR & GLC | Karsten et al., 1993[2] |

| Bangia atropurpurea | Present | Present | Present | 13C-NMR & GLC | Karsten et al., 1993[2] |

Note: "Present" indicates the compound was detected, but not quantified in the cited study.

Experimental Protocols

Extraction and Purification of Isofloridosides

A general protocol for the extraction and purification of isofloridosides from red algae is as follows:

-

Harvest and Preparation: Harvest fresh red algae and clean thoroughly to remove any epiphytes and debris. The algae can be used fresh or dried. For drying, lyophilization (freeze-drying) or oven drying at low temperatures (e.g., 60°C) is recommended to minimize degradation of the target compounds.

-

Extraction:

-

Mill the dried algal biomass into a fine powder.

-

Extract the powdered algae with 70-80% ethanol at an elevated temperature (e.g., 70°C) for several hours (e.g., 6 hours).[1] A common ratio is 100g of dried algae to 500mL of ethanol solution.

-

-

Initial Purification:

-

Filter the extract to remove solid algal residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The concentrated extract can be further purified by liquid-liquid partitioning. For example, partitioning against ethyl acetate can remove nonpolar impurities.[1]

-

-

Chromatographic Purification:

-

Ion-Exchange Chromatography: To remove charged molecules, the extract can be passed through a series of cation and anion exchange resins (e.g., Dowex 50W and Dowex 1).[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to separate the isomers can be achieved using preparative HPLC. Columns such as Sugar-Pak TM1 or amino-propyl bonded silica (NH2) have been used successfully.[7]

-

The following diagram illustrates a typical workflow for the extraction and purification of this compound.

Analytical Methodologies

This is a highly sensitive and specific method for the quantification of floridoside and isofloridoside.[1][6]

-

Chromatography:

-

Column: A hydrophilic interaction chromatography (HILIC) column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate is commonly employed.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity. The precursor ion for both floridoside and isofloridoside is [M-H]⁻ at m/z 253. Product ions at m/z 119 and 89 are typically monitored.[1]

-

13C-NMR is a powerful tool for both structural elucidation and quantification of the different isomers without the need for derivatization.[2][7]

-

Sample Preparation: The purified extract is dissolved in a deuterated solvent, typically D₂O.

-

Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Proton decoupling is applied to simplify the spectrum.

-

A sufficient relaxation delay (D1) is crucial for accurate quantification to ensure full relaxation of all carbon nuclei.

-

-

Quantification: The relative concentrations of the isomers can be determined by integrating the signals of specific carbon atoms that are well-resolved for each isomer. The anomeric carbon signals (C-1 of the galactose unit) are often used for this purpose.[2]

GLC is a classic method for the analysis of volatile compounds. For the analysis of galactosylglycerols, derivatization is required to increase their volatility.

-

Derivatization: The hydroxyl groups of the compounds are typically converted to their trimethylsilyl (TMS) ethers.

-

Column: A capillary column with a nonpolar stationary phase (e.g., SE-30) is commonly used.

-

Temperature Program: A temperature gradient is employed to ensure the separation of the different isomers.

-

Detector: A flame ionization detector (FID) is typically used for quantification.

The following diagram outlines the general workflow for the analytical determination of this compound and its isomers.

Biosynthesis and Signaling Pathways

Biosynthesis of Isofloridoside

The biosynthesis of floridoside and isofloridoside in red algae involves the condensation of a galactose donor with a glycerol acceptor. The key precursors are UDP-galactose and glycerol-3-phosphate. The synthesis is catalyzed by enzymes that are homologous to trehalose-6-phosphate synthases (TPS).[8] These enzymes often exist as fusion proteins with a synthase and a phosphatase domain.

The proposed biosynthetic pathway is as follows:

-

Glycerol-3-phosphate synthesis: Dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PD).

-

UDP-galactose synthesis: Glucose-1-phosphate is converted to UDP-galactose via the action of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase.

-

Condensation and dephosphorylation: A floridoside/isofloridoside phosphate synthase (a TPS-like enzyme) catalyzes the condensation of UDP-galactose and glycerol-3-phosphate to form floridoside-phosphate or isofloridoside-phosphate.

-

Final product formation: A phosphatase domain on the same enzyme or a separate phosphatase removes the phosphate group to yield floridoside or isofloridoside.

The following diagram illustrates the proposed biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Floridoside, L-Isofloridoside, and this compound in the Red Alga Porphyra columbina (Seasonal and Osmotic Effects) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of oxidation and matrix metalloproteinases, floridoside, and this compound from marine red alga Laurencia undulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Isofloridoside Extraction and Purification from Red Algae

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-isofloridoside, a natural galactosyl-glycerol, is a significant bioactive compound found in various species of red algae (Rhodophyta). It, along with its isomer floridoside, plays a crucial role in the osmotic acclimation of these marine organisms. Recent studies have highlighted the potential of this compound in drug development, particularly for its antioxidant and antiangiogenic properties. This document provides detailed protocols for the extraction and purification of this compound from red algae, methods for its quantification, and an overview of its known signaling pathway interactions.

I. Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound from red algae, based on established scientific literature.

Protocol 1: Ethanol-Based Extraction

This protocol is adapted from methods used for extracting floridoside and isofloridoside from Pyropia haitanensis.[1][2]

1. Sample Preparation:

-

Collect fresh red algae (e.g., Pyropia haitanensis).

-

Wash the biomass with tap water to remove salts, epiphytes, and other debris.

-

Dry the algal material to a constant weight. A freeze-dryer or a ventilated oven at a low temperature (e.g., 40-50°C) can be used.

-

Grind the dried algae into a fine powder using a laboratory mill or mortar and pestle.

2. Extraction:

-

Weigh 100 g of dried algal powder.

-

Suspend the powder in 500 mL of 70% aqueous ethanol.[1]

-

Heat the suspension at 70°C for 6 hours with continuous stirring.[1]

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the mixture through cheesecloth or a fine-mesh sieve to remove the bulk algal residue.

-

Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles.

-

Collect the supernatant, which contains the crude extract.

3. Initial Purification of Crude Extract:

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to a final volume of approximately 100 mL.[1]

-

To remove lipids and other nonpolar compounds, perform a liquid-liquid extraction by adding an equal volume (100 mL) of ethyl acetate.[1]

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Discard the upper ethyl acetate layer and retain the lower aqueous layer containing the isofloridoside.

Protocol 2: Methanol-Chloroform-Water Extraction

This method is effective for the extraction of floridoside, isofloridoside, and digeneaside.[3]

1. Sample Preparation:

-

Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

-

Prepare an extraction solvent mixture of methanol:chloroform:water in a ratio of 12:5:3 (v/v/v).[3]

-

Suspend the dried algal powder in the solvent mixture.

-

Stir the suspension for 2 hours at room temperature.[3]

-

Separate the solid residue by filtration or centrifugation.

-

Collect the liquid extract.

3. Phase Separation and Concentration:

-

The extract will separate into a hydroalcoholic (upper) and a chloroform (lower) phase.

-

Carefully collect the upper hydroalcoholic phase, which contains the this compound.

-

Concentrate the hydroalcoholic phase using a rotary evaporator to remove the methanol and some of the water.

Purification of this compound

The following purification steps can be applied to the crude extracts obtained from either Protocol 1 or 2.

1. Ion-Exchange Chromatography:

-

This step is crucial for removing charged molecules like amino acids, organic acids, and salts.

-

Pack a chromatography column with a strong cation-exchange resin (e.g., Dowex 50W) followed by a strong anion-exchange resin (e.g., Dowex 1).

-

Equilibrate the column with deionized water.

-

Load the concentrated crude extract onto the column.

-

Elute the neutral fraction, containing this compound, with deionized water.

-

Monitor the eluate for the presence of sugars using a method like the phenol-sulfuric acid assay or thin-layer chromatography (TLC).

-

Pool the fractions containing the desired compounds.

2. High-Performance Liquid Chromatography (HPLC):

-

Final purification and separation of this compound from its isomer, floridoside, is typically achieved by HPLC.[3][4]

-

System: An HPLC system equipped with a refractive index (RI) detector is suitable for sugar analysis.

-

Column: A specialized carbohydrate analysis column, such as a Sugar-Pak I column or an amino-propyl bonded silica (NH2) column (e.g., NH2 P50), should be used.[3][4]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized depending on the column and the specific separation required (e.g., 75:25 acetonitrile:water).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 20 µL of the concentrated, ion-exchange-purified extract.

-

Collect the fractions corresponding to the this compound peak. The retention times for floridoside and isofloridoside are different, allowing for their separation.[1]

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

II. Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and floridoside from red algae using HPLC-MS/MS.

Table 1: HPLC-MS/MS Method Validation Parameters [1][2]

| Parameter | Floridoside | This compound |

| Linearity (Correlation Coefficient) | >0.9989 | >0.9989 |

| Limit of Detection (LOD) | 0.20 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.4 ng/mL | 0.1 ng/mL |

| Recovery | 76.8% | 75.7% |

| Intra-day Precision (RSD) | < 8.5% | < 8.5% |

| Inter-day Precision (RSD) | < 8.5% | < 8.5% |

Table 2: Purity and Concentration of Standards [1]

| Compound | Purity (determined by NMR and HPLC-MS) |

| Floridoside | 7.8% |

| Isofloridoside | 90.3% |

Note: The purity of standards can vary and should be determined for each batch.

III. Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound from red algae.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

This diagram illustrates the inhibitory effect of this compound (DIF) on key signaling pathways involved in tumor angiogenesis, as described in studies on human umbilical vein endothelial cells (HUVEC).[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism Analysis of Antiangiogenic this compound from Marine Edible Red algae Laurencia undulata in HUVEC and HT1080 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of D-Isofloridoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Isofloridoside (1-O-α-D-galactopyranosyl-D-glycerol) and its isomer, floridoside (2-O-α-D-galactopyranosylglycerol), are significant low-molecular-weight carbohydrates found in red algae (Rhodophyta). These compounds play a crucial role in osmotic regulation and are of increasing interest for their potential biological activities. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the effective separation and quantification of this compound, often in the presence of its isomers. The method is particularly relevant for the analysis of extracts from red algae.

Principle

The method utilizes High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective determination of this compound. The chromatographic separation is achieved on a suitable stationary phase, followed by mass spectrometric detection, which provides excellent specificity and low detection limits. This approach allows for the accurate quantification of this compound even in complex biological matrices.

Data Presentation

A summary of the quantitative data for the HPLC-MS/MS method for the determination of floridoside and isofloridoside is presented in Table 1.[1][2]

Table 1: Quantitative Parameters of the HPLC-MS/MS Method for Floridoside and Isofloridoside Analysis

| Parameter | Floridoside | Isofloridoside |

| Linearity (Correlation Coefficient, r²) | > 0.9989 | > 0.9989 |

| Limit of Detection (LOD) | 0.20 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.4 ng/mL | 0.1 ng/mL |

| Recovery | 76.8% | 75.7% |

| Intra-day Precision (RSD) | < 8.5% | < 8.5% |

| Inter-day Precision (RSD) | < 8.5% | < 8.5% |

Experimental Protocols

Sample Preparation from Red Algae

This protocol describes the extraction of this compound and its isomers from red algae.

Materials:

-

Red algae sample (e.g., Porphyra umbilicalis)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Rotary vacuum evaporator

-

Centrifuge

-

0.45 µm membrane filter

-

Acetonitrile (ACN)

Procedure:

-

Homogenize the fresh or dried red algae sample.

-

Extract the homogenized sample with a solvent mixture of methanol:chloroform:water (12:5:3, v/v/v) for 2 hours.

-

Separate the hydroalcoholic phase.

-

Concentrate the hydroalcoholic phase using a rotary vacuum evaporator.

-

For further purification, the concentrated extract can be subjected to ion-exchange chromatography.[3][4]

-

Dissolve the dried extract in an acetonitrile/water mixture.[5]

-

Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.[5]

HPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: An aminopropyl-functionalized silica (NH₂) column (e.g., NH₂ P50) has been shown to be effective for the separation of floridoside and isofloridosides.[3][4] A Sugar-Pak TM1 column has also been used for purification.[3][4]

-

Mobile Phase: A gradient elution with acetonitrile and water is commonly used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10 µL.[5]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Selected Reaction Monitoring (SRM):

Data Analysis:

-

Identify and quantify this compound based on its retention time and specific SRM transitions compared to a standard.

-

Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

This application note provides a robust and sensitive HPLC-MS/MS method for the separation and quantification of this compound. The detailed protocol and validated performance metrics make it a valuable tool for researchers in natural product chemistry, phycology, and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of floridoside and isofloridosides by HPLC and complete (1)H and (13)C NMR spectral assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of D-Isofloridoside and its Derivatives by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isofloridoside (α-D-galactopyranosyl-(1→1)-D-glycerol) and its isomer, floridoside (α-D-galactopyranosyl-(1→2)-D-glycerol), are significant galactosyl-glycerols found predominantly in red algae (Rhodophyta).[1][2] These compounds play a crucial role in osmotic acclimation, allowing the algae to survive in environments with fluctuating salinity.[1][3] The study of these molecules is of growing interest due to their potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. Accurate and sensitive analytical methods are therefore essential for their quantification in complex matrices. This application note provides a detailed protocol for the quantitative analysis of this compound and its derivatives using Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound and its derivatives from red algae samples.

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[1]

-

Extraction:

-

Weigh 20 mg of dried and powdered red algae sample.

-

Add 1 mL of a 1:1 (v/v) mixture of water and acetonitrile.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic extraction for 30 minutes.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

-

Purification:

-

Collect the supernatant.

-

Dry the supernatant using a rotary vacuum evaporator.

-

Re-dissolve the dried extract in 50.0 mL of acetonitrile/water (1:1, v/v).

-

Filter the solution through a 0.45 μm membrane filter prior to LC-MS/MS analysis.[1]

-

Diagram: Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound and its isomers are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][3]

-

LC System: A standard HPLC system capable of binary gradients.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating these polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution starting with a high percentage of organic solvent and gradually increasing the aqueous phase is typically used.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is preferred for these compounds.[1]

-

Data Acquisition: Selected Reaction Monitoring (SRM) is used for quantification to ensure high sensitivity and selectivity.[1]

Data Presentation

Quantitative data for the analysis of this compound and its isomer floridoside are summarized in the tables below. The data is based on a validated LC-MS/MS method.[1]

Table 1: Mass Spectrometry Parameters for SRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 253 | 89 | 21 |

| Floridoside | 253 | 119 | 20 |

Table 2: Method Validation Parameters

| Parameter | This compound | Floridoside |

| Linearity (r²) | >0.9989 | >0.9989 |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.20 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.4 ng/mL |

| Recovery | 75.7% | 76.8% |

| Intra-day Precision (RSD%) | < 8.4% | < 8.4% |

| Inter-day Precision (RSD%) | < 8.5% | < 8.5% |

Diagram: Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound and Floridoside in negative ion mode.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its derivatives in complex matrices such as red algae extracts. The detailed protocol and validated performance metrics make this method suitable for routine analysis in research, quality control, and drug development applications. The use of SRM ensures high specificity, which is crucial when analyzing isomeric compounds.

References

Application Notes: D-Isofloridoside as a Selective Inhibitor of MMP-2 and MMP-9 for Cancer Research

Introduction